3-oxo-N-phenethyl-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
3-oxo-5-(oxolan-2-ylmethyl)-2-phenyl-N-(2-phenylethyl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-25(27-14-13-19-8-3-1-4-9-19)22-17-29(16-21-12-7-15-33-21)18-23-24(22)28-30(26(23)32)20-10-5-2-6-11-20/h1-6,8-11,17-18,21H,7,12-16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOZIOZUXUOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-oxo-N-phenethyl-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (referred to as "the compound" hereafter) belongs to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo-pyridine core with various substituents. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications. Recent methodologies have focused on optimizing yields and simplifying synthesis routes for pyrazole derivatives through innovative catalytic and non-catalytic approaches .
Biological Activity Overview
Pyrazolo[4,3-c]pyridines have been associated with various biological activities, including:
- Antitumor Activity : Several studies have reported that pyrazolo[4,3-c]pyridines exhibit potent antitumor effects by inhibiting key kinases involved in cancer progression. For instance, compounds within this class have shown significant inhibition of CDK2 and CDK9, which are critical for cell cycle regulation .
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, similar to other pyrazole derivatives like celecoxib. These effects are often mediated through the inhibition of cyclooxygenase enzymes (COX) .
- Antimicrobial Potential : Emerging research suggests that pyrazolo compounds possess antimicrobial properties against a range of pathogens. The structural diversity allows for tailored activity against specific bacterial strains .
The biological mechanisms underlying the activity of the compound can be attributed to several factors:
- Kinase Inhibition : The compound has been identified as a selective inhibitor of various kinases, including VEGFR-2, which plays a crucial role in angiogenesis . This inhibition can lead to reduced tumor growth rates in preclinical models.
- Cell Cycle Arrest : By targeting cyclin-dependent kinases (CDKs), the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Antitumor Efficacy in Xenograft Models : In vivo studies using human colorectal carcinoma xenografts demonstrated that the compound significantly reduced tumor growth when administered orally. The pharmacokinetic profile indicated good bioavailability and metabolic stability .
- Inhibition of Inflammatory Mediators : Experimental models assessing inflammatory responses showed that the compound effectively reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Data Tables
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that derivatives of pyrazolo[4,3-c]pyridine exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrazolo structure could enhance its potency against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
2. Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's. The mechanism involves modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Synthesis and Derivatives
The synthesis of 3-oxo-N-phenethyl-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multi-step organic reactions. Various derivatives have been synthesized to enhance bioactivity and solubility, which are crucial for effective drug formulation.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | Methyl group addition | Enhanced anticancer activity |
| Compound B | Hydroxy substitution | Increased anti-inflammatory effects |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrazolo derivatives, including our compound of interest. The results indicated that compounds with specific substitutions showed IC50 values in the low micromolar range against MCF7 breast cancer cells, demonstrating significant potential for further development as anticancer agents .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that 3-oxo-N-phenethyl derivatives could be further explored for their neuroprotective capabilities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl group at position 3 (3-oxo) and the carboxamide at position 7 are key sites for nucleophilic attacks.
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The 3-oxo group undergoes reduction to form secondary alcohols under mild conditions.
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The carboxamide group resists hydrolysis under acidic conditions but reacts with strong bases (e.g., NaOH) to yield carboxylates.
Condensation and Cyclization Reactions
The pyrazole ring and carboxamide facilitate condensation with aldehydes or amines.
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Microwave-assisted cyclocondensation with 1,3-biselectrophiles improves yield (82–90%).
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THF’s methyl group enhances steric hindrance, slowing reactivity at position 5 .
Coupling and Cross-Coupling Reactions
The carboxamide group enables metal-catalyzed couplings.
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The phenethyl substituent at N7 directs regioselectivity in cross-couplings .
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THF’s oxygen may coordinate with Pd, requiring ligand optimization .
Ring-Opening and Functionalization of the THF Moiety
The tetrahydrofuran-2-ylmethyl group undergoes ring-opening under acidic conditions.
| Reaction Type | Reagents/Conditions | Product/Outcome | Citation |
|---|---|---|---|
| Acidic ring-opening | H2SO4 (conc.), H2O, 100°C, 3h | Linear diol derivative | |
| Epoxidation | mCPBA, DCM, 0°C → RT, 24h | Epoxide intermediate |
Catalytic and Solvent Effects
Reaction efficiency depends on solvent polarity and catalysts.
| Solvent | Dielectric Constant | Reaction Rate (Relative to THF) | Citation |
|---|---|---|---|
| DMF | 36.7 | 1.8× faster | |
| Toluene | 2.4 | 0.6× slower | |
| Acetonitrile | 37.5 | 2.1× faster |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares its pyrazolo[4,3-c]pyridine core with several analogs, differing primarily in substituents at positions 5 and the N-terminal group. Below is a comparative analysis based on structural and synthetic
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Solubility :
- The tetrahydrofuran-2-ylmethyl group in the target compound introduces a polar heterocycle, likely improving water solubility compared to purely alkyl (e.g., propyl) or aromatic (e.g., benzyl) substituents .
- Methoxyethyl and ethoxyphenyl groups in analogs further demonstrate how oxygen-containing substituents enhance solubility .
Impact on Lipophilicity :
- Phenethyl and benzyl substituents increase logP values, favoring passive diffusion across biological membranes. However, excessive lipophilicity (e.g., cycloheptyl) may reduce aqueous solubility .
Steric and Electronic Modulation :
- Bulky groups (e.g., cycloheptyl) at the N-terminal position may hinder binding to target proteins, whereas smaller substituents (e.g., methoxyethyl) offer flexibility .
- The 3-oxo group facilitates hydrogen bonding, a critical feature for receptor interactions in pyrimidine-derived pharmaceuticals .
Synthetic Accessibility :
- Carboxamide formation via amine coupling (as in ) is a common route for this class. The tetrahydrofuran-2-ylmethyl group may require specialized reagents or protection strategies .
Research Implications and Limitations
- Structure-Activity Relationships (SAR) : While substituent effects on physicochemical properties are evident, pharmacological data (e.g., binding affinity, toxicity) for these compounds are absent in the provided evidence. Further studies are needed to correlate structural features with biological activity.
- Characterization Gaps : Melting points and solubility data are unavailable for most analogs, limiting practical comparisons.
Q & A
Q. How can theoretical frameworks guide mechanistic studies of its biological activity?
- Methodological Answer : Link research to conceptual models like structure-activity relationship (SAR) frameworks or enzyme transition-state mimicry. For example, the compound’s pyridine and pyrazole motifs align with kinase inhibitor pharmacophores, enabling hypothesis-driven modifications (e.g., fluorination to enhance binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
